4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
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Overview
Description
4,4-Dimethyl-3-oxabicyclo[310]hexan-2-one is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a three-membered oxirane ring fused to a cyclopentane ring, with two methyl groups attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable oxidizing agent to form the oxirane ring, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring is highly reactive, allowing it to participate in various chemical reactions. This reactivity is often exploited in synthetic chemistry to form new bonds and create complex structures. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Another bicyclic compound with similar structural features but different functional groups.
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one: A closely related compound with an additional methyl group.
Uniqueness
4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its specific substitution pattern and the presence of the oxirane ring. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)5-3-4(5)6(8)9-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDDKYNFBJOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC2C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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